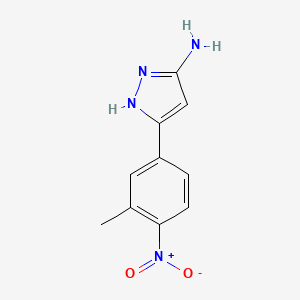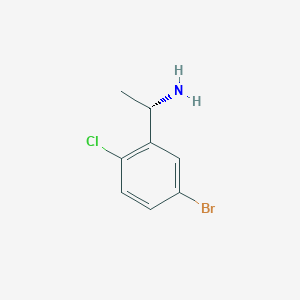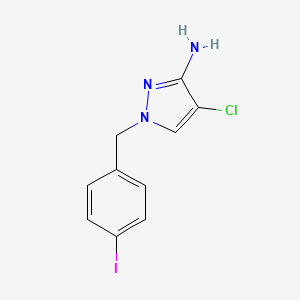
4-Chloro-1-(4-iodobenzyl)-1h-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-(4-iodobenzyl)-1H-pyrazol-3-amine is an organic compound characterized by the presence of a chloro group, an iodobenzyl group, and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(4-iodobenzyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of 4-iodobenzyl bromide, which is then reacted with 4-chloro-1H-pyrazole-3-amine under specific conditions to yield the target compound.
-
Preparation of 4-Iodobenzyl Bromide
Starting Material: 4-Iodotoluene
Reagents: N-Bromosuccinimide (NBS), benzoyl peroxide
Conditions: Reflux in carbon tetrachloride (CCl₄)
:Reaction: C7H7I+NBS→C7H6BrI+HBr
-
Coupling Reaction
Starting Material: 4-Iodobenzyl bromide
Reagents: 4-Chloro-1H-pyrazole-3-amine, base (e.g., potassium carbonate)
Conditions: Solvent (e.g., dimethylformamide), elevated temperature
:Reaction: C7H6BrI+C3H3ClN2H2→C10H8ClIN2+HBr
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Chloro-1-(4-iodobenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles.
Oxidation and Reduction: The pyrazole ring can be involved in redox reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chloro or iodo groups.
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
科学研究应用
Chemistry
In chemistry, 4-Chloro-1-(4-iodobenzyl)-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of halogenated pyrazoles on biological systems. It may serve as a probe to investigate enzyme interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of 4-Chloro-1-(4-iodobenzyl)-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The chloro and iodo groups can enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
相似化合物的比较
Similar Compounds
4-Chloro-1H-pyrazole-3-amine: Lacks the iodobenzyl group, making it less bulky and potentially less reactive.
4-Iodo-1H-pyrazole-3-amine: Lacks the chloro group, which may affect its binding properties and reactivity.
1-(4-Iodobenzyl)-1H-pyrazole-3-amine: Lacks the chloro group, similar to the previous compound but with the iodobenzyl group intact.
Uniqueness
4-Chloro-1-(4-iodobenzyl)-1H-pyrazol-3-amine is unique due to the presence of both chloro and iodobenzyl groups, which can significantly influence its chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H9ClIN3 |
|---|---|
分子量 |
333.55 g/mol |
IUPAC 名称 |
4-chloro-1-[(4-iodophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H9ClIN3/c11-9-6-15(14-10(9)13)5-7-1-3-8(12)4-2-7/h1-4,6H,5H2,(H2,13,14) |
InChI 键 |
UBYIIDZUENCIFL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)N)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


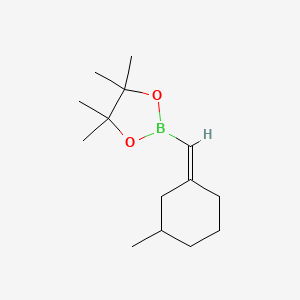
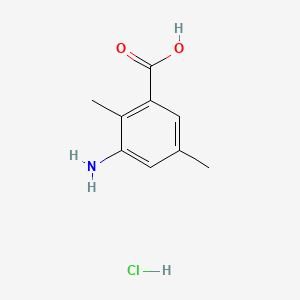
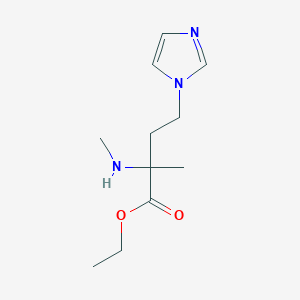
![{[(furan-2-yl)methyl]carbamoyl}methyl(2E)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate](/img/structure/B13543897.png)
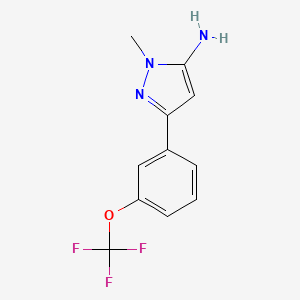
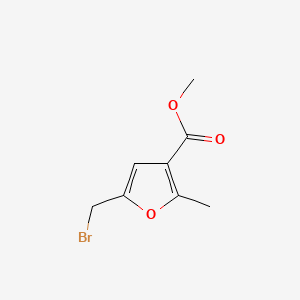

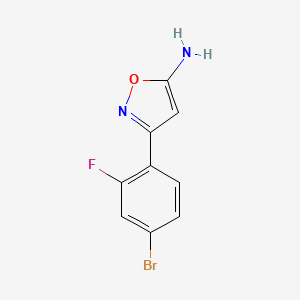
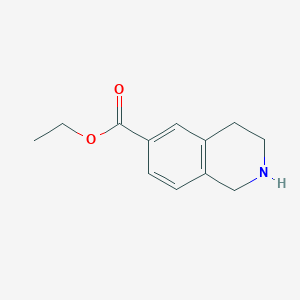
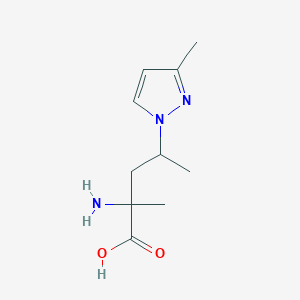
![Imidazo[1,2-b]pyridazine-3-acetic acid](/img/structure/B13543932.png)
![2-[1-Methyl-6-(trifluoromethyl)piperidin-3-yl]aceticacidhydrochloride](/img/structure/B13543940.png)
